molecular formula C7H7ClS B1585606 Chloromethyl phenyl sulfide CAS No. 7205-91-6

Chloromethyl phenyl sulfide

Cat. No. B1585606
CAS RN: 7205-91-6
M. Wt: 158.65 g/mol
InChI Key: LLSMWLJPWFSMCP-UHFFFAOYSA-N
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Description

Chloromethyl phenyl sulfide is a chemical compound with the molecular formula C7H7ClS and a molecular weight of 158.64 . It is also known by other names such as chloromethylthiobenzene, alpha-chlorothioanisole, phenyl chloromethyl sulfide, and chloromethyl phenyl sulphide . It is a useful research chemical .


Molecular Structure Analysis

The InChI Key for Chloromethyl phenyl sulfide is LLSMWLJPWFSMCP-UHFFFAOYSA-N . The SMILES representation is ClCSC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Chloromethyl phenyl sulfide is a colorless to yellow liquid . It has a density of 1.184 g/mL at 25 °C . The boiling point is 66 °C at 0.2 mmHg . The refractive index is 1.594 .

Scientific Research Applications

  • Cationic Polar Cycloaddition : Chloromethyl phenyl sulfides undergo [4+2] type polar cyclo-additions with various compounds, producing thiochroman and thiochromen derivatives. This process is facilitated in the presence of stannic chloride (Tamura et al., 1981).

  • Kinetics of Reaction with Chloramine T : Research on the reaction kinetics of sulfide with chloramine T found that the reaction rate varies significantly with pH, reaching a maximum at pH 5.5. This study also noted that electron-releasing groups in phenyl rings of aryl methyl sulfides facilitate the reaction, suggesting the formation of a sulfonium cation intermediate (Tsujihara et al., 1969).

  • Synthesis of α-Fluorobis(Phenylsulfonyl)methane (FBSM) : Chloromethyl phenyl sulfide is used in the preparation of FBSM, a compound with potential applications in organic synthesis (Prakash et al., 2014).

  • Photocleavage of Benzyl-Sulfur Bonds : Benzyl phenyl sulfide was utilized to study the photocleavage mechanism for benzyl-sulfur bonds. This study revealed that oxygen diminishes the substituent effect and the reaction proceeds through a radical intermediate (Fleming & Jensen, 1996).

  • Oxidative Chlorination : Chloromethyl phenyl sulfides undergo oxidative chlorination, leading to the formation of chloroethyl alkyl sulfones. This process has been demonstrated for various alkyl phenyl sulfides (Derzhinskii et al., 1976).

  • Desulfurative Chlorination : A study on the chlorination of alkyl phenyl sulfides using (dichloroiodo)benzene shows a mild and rapid nucleophilic chlorination process. This research provides a new approach to the formation of enantioenriched chloro-Michael adducts (Canestrari et al., 2017).

  • Enantioselective Oxidation : Chloroperoxidase-catalyzed oxidation of methyl phenyl sulfide to (R)-methyl phenyl sulfoxide using various oxidants demonstrates significant selectivity and enzyme stability (Pasta et al., 1999).

Safety And Hazards

Chloromethyl phenyl sulfide causes skin irritation and serious eye irritation . It should be handled with personal protective equipment including face protection . It should be stored in a dry, cool, and well-ventilated place . In case of contact with skin or eyes, wash off with plenty of water .

properties

IUPAC Name

chloromethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSMWLJPWFSMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222385
Record name Chloromethyl phenyl sulphide
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Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Chloromethyl phenyl sulfide

CAS RN

7205-91-6
Record name [(Chloromethyl)thio]benzene
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Record name Chloromethyl phenyl sulphide
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Record name Chloromethyl phenyl sulfide
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Record name Chloromethyl phenyl sulphide
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Record name Chloromethyl phenyl sulphide
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Record name Chloromethyl phenyl sulfide
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Synthesis routes and methods

Procedure details

With stirring, 37.5 grams (1.25 moles) of paraformaldehyde was added to 250 ml of benzene. To the benzene-paraformaldehyde mixture 500 ml of concentrated hydrochloric acid was added slowly at ambient temperature. The mixture was then heated at 31° C. for 30 minutes, and 110 grams of thiophenol was added. Upon complete addition the reaction mixture was heated at 50°-55° C. for 2 hours, then allowed to cool to ambient temperature where it stood for 18 hours. The reaction mixture was separated and the organic layer washed with 250 ml of water. The water wash was extracted with 250 ml of benzene and the two benzene layers were combined. The benzene combination was washed with 300 ml of aqueous saturated sodium chloride, dried with magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure to a residue which was further evaporated under high vacuum and distilled to give 115.9 grams (73.2%) of phenylthiomethyl chloride; b.p. 80° C./3 mm. The nmr and the ir spectra were consistent with the assigned structure.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
benzene-paraformaldehyde
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
110 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
FG Bordwell, BM Pitt - Journal of the American Chemical Society, 1955 - ACS Publications
… gave chloromethyl phenyl sulfide and phenyl sulfide.17 … (0.25 mole) of chloromethyl phenyl sulfide in 100 ml. of ether … Chloromethyl Phenyl Sulfide.—Chlorination of methyl phenyl …
Number of citations: 333 pubs.acs.org
RJ Maner - 1968 - search.proquest.com
The rega cti Ons have been known to be reversible and the favored direction of the equilibria has been observed to be de pendent upon the nature of the halogen and the hydrogen hal …
Number of citations: 2 search.proquest.com
T Harada, A Karasawa, A Oku - The Journal of Organic Chemistry, 1986 - ACS Publications
… shown in entry 1, the reaction starting with chloromethyl phenyl sulfide (2a) proceeded less … )carbene was generated by the reaction of chloromethyl phenyl sulfide (2a) with n-BuLi.4 …
Number of citations: 21 pubs.acs.org
TH Kim, BH Park, DY Oh - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
… Trie thyl phosphite, chloromethyl methyl sulfide, chloromethyl phenyl sulfide, w-BuLi, N-chlorosuccinimide (NCS), and alkyl halides were obtained from commercial supplier, Aldrich and …
Number of citations: 1 koreascience.kr
BM Dilworth, MA McKervey - Tetrahedron, 1986 - Elsevier
… type of chemistry to the protection of phenols, using the phenoxide and chloromethyl phenyl sulfide to produce PTM ethers (39) ; halogen exchange with sodium iodide was necessary …
Number of citations: 89 www.sciencedirect.com
GF Grillot, PTS Lau - The Journal of Organic Chemistry, 1965 - ACS Publications
… The importance of the participating effect of sulfur in the stabilization of the resulting carbonium ion is evident from the fact that the rate of hydrolysis of chloromethyl phenyl sulfide (XVI, …
Number of citations: 18 pubs.acs.org
Y TAMURA, H ANNOURA, M FUJI… - Chemical and …, 1986 - jstage.jst.go.jp
… Chloromethyl Phenyl Sulfide (3d): This compound was prepared from thiophenol in 65% yield (1.90 g) as a colorless oil, bp 110—1 12 0C/18 mmHg (lit.“’ 55—60 oC/0.4 mmHg). 1H-…
Number of citations: 19 www.jstage.jst.go.jp
ML Shih, WD Korte, JR Smith… - Journal of Applied …, 1999 - Wiley Online Library
… Carbon chlorination, giving chloromethyl phenyl sulfide, became the principal mode of … : (A) methy phenyl sulfone; (B) methyl phenyl sulfoxide; (C) MPS; (D) chloromethyl phenyl sulfide. …
M Kirihara, T Ogata, A Itou, S Naito, M Kishida… - Chemistry …, 2013 - journal.csj.jp
… We planned to synthesize 1 through the reaction of Selectfluor· with chloromethyl phenyl sulfide or the reaction of DAST with chloromethyl phenyl sulfoxide. The chlorination of …
Number of citations: 11 www.journal.csj.jp
M Saljoughian, H Morimoto… - The Journal of Organic …, 1989 - ACS Publications
… When chloromethyl phenyl sulfide (1) was exposed to deuterium gas in the presence of Pd/C, we observed that hydrogenolysis of the C-Cl bond in this compound occurred within 3 h at …
Number of citations: 4 pubs.acs.org

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